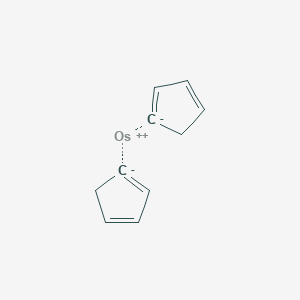

Bis(cyclopentadienyl)osmium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

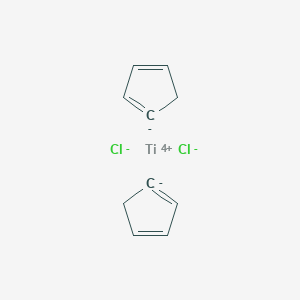

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)osmium is primarily used as a precursor for the deposition of osmium films . It is also used in the synthesis of new organometallic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with ferrocene to form a new organometallic compound . The reaction proceeds via an electrochemical method .

Biochemical Pathways

It’s known that the compound plays a role in the formation of osmium films and new organometallic compounds .

Pharmacokinetics

Its use in chemical vapor deposition suggests that it can be effectively distributed in a controlled environment .

Result of Action

The primary result of this compound’s action is the formation of high purity, conformal films of osmium at relatively low temperatures . It also leads to the synthesis of new organometallic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the deposition of osmium films occurs at temperatures as low as 275°C and 350°C, respectively, under approximately 1 Torr total pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form osmium oxides.

Reduction: It can be reduced to lower oxidation states of osmium.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of strong acids or bases and polar solvents.

Major Products Formed:

Oxidation: Osmium tetroxide (OsO₄).

Reduction: Lower oxidation state osmium complexes.

Substitution: Various substituted metallocenes depending on the ligands used.

Scientific Research Applications

Bis(cyclopentadienyl)osmium has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: The compound is studied for its potential use in bioelectrocatalysis and as an anticancer agent.

Industry: It finds applications in the production of fine chemicals and materials science.

Comparison with Similar Compounds

Ferrocene (bis(cyclopentadienyl)iron): Similar structure but contains iron instead of osmium.

Ruthenocene (bis(cyclopentadienyl)ruthenium): Contains ruthenium and exhibits similar chemical properties.

Nickelocene (bis(cyclopentadienyl)nickel): Contains nickel and is used in similar catalytic applications.

Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .

Properties

CAS No. |

1273-81-0 |

|---|---|

Molecular Formula |

C10H10Os |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;osmium(2+) |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

RMYKEUKAFJLONI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |

Key on ui other cas no. |

1273-81-0 |

Pictograms |

Irritant |

Synonyms |

osmocen osmocene |

Origin of Product |

United States |

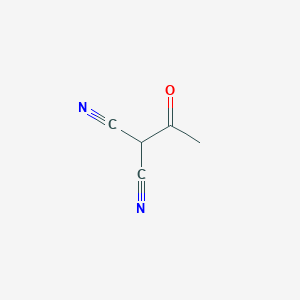

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

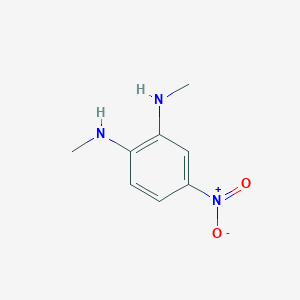

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)